molecular formula C7H11ClN2 B1629175 5-(Chloromethyl)-1-isopropyl-1H-imidazole CAS No. 776290-49-4

5-(Chloromethyl)-1-isopropyl-1H-imidazole

Cat. No.: B1629175
CAS No.: 776290-49-4
M. Wt: 158.63 g/mol
InChI Key: GLZSPWKWFJQNEW-UHFFFAOYSA-N
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Description

“5-(Chloromethyl)-1-isopropyl-1H-imidazole” is a derivative of imidazole, a heterocyclic organic compound. Imidazole derivatives are often used in pharmaceuticals and as catalysts in chemical reactions .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of an imidazole ring with a chloromethyl group attached at the 5-position and an isopropyl group at the 1-position .


Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution . The specific reactions that “this compound” can undergo would depend on the reaction conditions and other reactants present.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the chloromethyl and isopropyl groups could influence its solubility, boiling point, and other properties .

Scientific Research Applications

Medicinal Chemistry Applications

Imidazole rings are pivotal in medicinal chemistry due to their presence in natural products and synthetic molecules. The electron-rich nature of imidazole derivatives facilitates their interaction with various enzymes and receptors through weak interactions, showcasing broad bioactivities. These compounds are involved in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antihypertensive applications, among others. Their versatility underlines the potential of 5-(Chloromethyl)-1-isopropyl-1H-imidazole in drug development and diagnostic agents (Zhang et al., 2014).

Material Science and Catalysis

Imidazole and its derivatives have shown promise in material science, particularly in the development of ferroelectric and antiferroelectric materials. For example, derivatives of imidazole have been used to create high polarization materials at room temperature, offering potential applications in lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012). This highlights the potential of this compound in the synthesis of new materials with unique electrical properties.

Green Chemistry

In the context of green chemistry, imidazolium salts, including imidazole derivatives, have been researched for their roles in biomass conversion and CO2 fixation. These salts are instrumental in dissolving and converting biomass into valuable chemicals under mild conditions and capturing CO2 for utilization in sustainable processes. This application suggests that this compound could play a role in environmental sustainability efforts, especially in carbon capture and biomass transformation (Zhang & Chan, 2010).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the context in which they are used. For example, some imidazole derivatives are used as inhibitors of certain enzymes in biological systems .

Safety and Hazards

The safety and hazards associated with “5-(Chloromethyl)-1-isopropyl-1H-imidazole” would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and potential harm .

Properties

IUPAC Name

5-(chloromethyl)-1-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-6(2)10-5-9-4-7(10)3-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZSPWKWFJQNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629114
Record name 5-(Chloromethyl)-1-(propan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776290-49-4
Record name 5-(Chloromethyl)-1-(propan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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